molecular formula C9H16N4 B13533991 1-(3-(Pyrrolidin-2-yl)propyl)-1h-1,2,4-triazole

1-(3-(Pyrrolidin-2-yl)propyl)-1h-1,2,4-triazole

Cat. No.: B13533991
M. Wt: 180.25 g/mol
InChI Key: XXFATTNMBBKQNT-UHFFFAOYSA-N
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Description

1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is a compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole typically involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.

    1H-1,2,4-Triazole: A basic triazole ring without the propyl-pyrrolidine substitution.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with different chemical properties.

Uniqueness: 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is unique due to its combined structural features of both pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-pyrrolidin-2-ylpropyl)-1,2,4-triazole

InChI

InChI=1S/C9H16N4/c1-3-9(11-5-1)4-2-6-13-8-10-7-12-13/h7-9,11H,1-6H2

InChI Key

XXFATTNMBBKQNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCCN2C=NC=N2

Origin of Product

United States

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